Cyclopentylmethyl 4-methylbenzene-1-sulfonate

Description

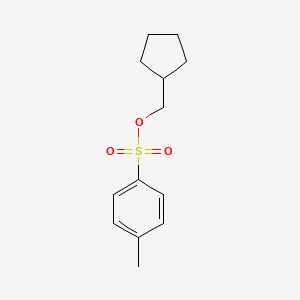

Cyclopentylmethyl 4-methylbenzene-1-sulfonate (CAS 21856-53-1) is an organic sulfonate ester characterized by a cyclopentylmethyl group esterified to the sulfonic acid moiety of 4-methylbenzenesulfonic acid. Its structure combines the hydrophobic cyclopentylmethyl group with the polar sulfonate, influencing solubility and reactivity.

Properties

IUPAC Name |

cyclopentylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-11-6-8-13(9-7-11)17(14,15)16-10-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROBVTOKXNHTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylmethyl 4-methylbenzene-1-sulfonate can be synthesized through the reaction of cyclopentylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopentylmethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

Cyclopentylmethyl 4-methylbenzene-1-sulfonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Cyclopentylmethyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to modify other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters with Varied Ester Groups

Example 1 : 4-[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl] Phenyl 4-Methylbenzene-1-Sulfonate

- Structure : Features a chalcone-derived aryl group instead of cyclopentylmethyl.

- Properties: Exhibits nonlinear optical (NLO) properties due to extended π-conjugation in the chalcone moiety, making it suitable for photonic applications. Computational studies highlight its hyperpolarizability, a property absent in Cyclopentylmethyl 4-methylbenzene-1-sulfonate .

Example 2 : (1R,2S,3R,4R,5R)-4-Azido-2-Hydroxy-6,8-Dioxabicyclo[3.2.1]octan-3-yl 4-Methylbenzene-1-Sulfonate

- Structure : Contains a bicyclic framework with an azido group, contrasting the simple cyclopentylmethyl group.

- Reactivity : The azido group enables click chemistry applications, while the rigid bicyclic structure may enhance thermal stability compared to flexible aliphatic esters .

Table 1: Key Differences in Sulfonate Esters

Sulfonate Salts with 4-Methylbenzenesulfonate Anion

Example : Benzene-1,2-Diaminium Tris(4-Methylbenzene-1-Sulfonate)

- Structure: Ionic salt with mono- and diprotonated benzene-1,2-diamine cations.

- Properties : High solubility in polar solvents due to ionic nature, contrasting with the neutral Cyclopentylmethyl ester. Crystal packing studies reveal hydrogen-bonding networks, influencing solid-state stability .

Table 2: Ionic vs. Neutral Sulfonate Derivatives

| Compound | Ionic/Neutral | Solubility | Thermal Stability |

|---|---|---|---|

| This compound | Neutral | Low in water | Moderate |

| Benzene-1,2-diaminium sulfonate | Ionic | High in polar solvents | High (crystalline) |

Cyclopentyl-Containing Analogues

Example : 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

- Structure : Cyclopentylmethyl group linked to hydrazine.

- Applications : Used in hydrazide synthesis; the dihydrochloride salt enhances water solubility compared to the sulfonate ester .

Example: 1-Methylcyclopentanol

- Structure: Cyclopentanol derivative lacking the sulfonate group.

- Properties : Lower molecular weight (100.16 g/mol) and higher volatility due to the hydroxyl group .

Q & A

Q. What are the established synthetic routes for Cyclopentylmethyl 4-methylbenzene-1-sulfonate, and how are reaction conditions optimized?

Q. What are the common reactivity patterns of aryl sulfonate esters in organic synthesis?

Sulfonate esters undergo:

- Nucleophilic Substitution : Displacement of the sulfonate group by amines, alkoxides, or halides. For example, 4-methylbenzene-1-sulfonate derivatives react with Grignard reagents to form alkylated products .

- Oxidation/Reduction : Sulfonate esters are stable to mild oxidizing agents but can be reduced to thiols under LiAlH₄. Oxidation of sulfides to sulfoxides/sulfones is also noted .

Advanced Research Questions

Q. How can density-functional theory (DFT) guide the optimization of sulfonate ester synthesis?

DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability and reaction pathways:

- Transition State Analysis : Models activation barriers for esterification, aiding in catalyst selection.

- Thermochemical Accuracy : Hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 functional) reduce errors in atomization energy predictions (<3 kcal/mol) .

- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., dichloromethane vs. THF) for reaction efficiency.

Q. What mechanistic insights explain contradictory data in substitution reactions of sulfonate esters?

Discrepancies in product distributions (e.g., unexpected regioisomers) arise from:

- Steric Effects : Bulky cyclopentyl groups may hinder nucleophilic attack at the sulfonate center, favoring alternative pathways.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, altering kinetic vs. thermodynamic control.

- Counterion Influence : For example, sodium vs. tetrabutylammonium counterions in SN2 reactions can shift selectivity .

Q. How do crystallographic data and spectroscopic analyses resolve structural ambiguities in sulfonate derivatives?

- Case Study : In benzene-1,2-diaminium salts, XRD confirmed protonation states of the amine groups, while ¹H NMR alone could not distinguish mono- vs. diprotonated species due to signal overlap .

- Data Integration : Combining XRD (absolute configuration) with IR (S=O stretching at 1170–1200 cm⁻¹) and computational geometry optimization (DFT) resolves conflicts.

Methodological Recommendations

- For Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis.

- For Characterization : Use multi-technique approaches (XRD, NMR, HRMS) to address structural complexity.

- For Computational Studies : Validate DFT results with experimental thermochemical data (e.g., atomization energies) to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.